molecular formula C12H11NO3S B8317654 4-(6-(Methylsulfonyl)pyridin-3-yl)phenol

4-(6-(Methylsulfonyl)pyridin-3-yl)phenol

Cat. No. B8317654
M. Wt: 249.29 g/mol
InChI Key: NISPECYFPUELQI-UHFFFAOYSA-N
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Patent
US08101634B2

Procedure details

4-[6-(Methylsulfonyl)-3-pyridinyl]phenol was prepared as a brown solid from (4-hydroxyphenyl)boronic acid (0.34 g, 2.40 mmol), 5-bromo-2-(methylsulfonyl)pyridine (0.54 g, 2.29 mmol), 2M Na2CO3 (15 mL) and Pd(PPh3)4 (25 mg, 0.02 mmol) in DME (5 mL) in a manner similar to Example 1, Step 1. The crude product was triturated with 1:1 CH2Cl2/hexane to give 0.45 g (79%) of 4-[6-(methylsulfonyl)-3-pyridinyl]phenol as a brown solid. 1H NMR (400 MHz, DMSO-d6): δ 9.88 (s, 1H), 9.01 (d, 1H, J=2.2 Hz), 8.30 (dd, 1H, Ja=8.3 Hz, Jb=2.2 Hz), 8.02 (d, 1H, J=8.3 Hz), 7.66 (d, 2H, J=8.8 Hz), 6.90 (d, 2H, J=8.5 Hz), 3.27 (s, 3H); LRMS (APCI), m/z 250 (M+H).
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5](B(O)O)=[CH:4][CH:3]=1.Br[C:12]1[CH:13]=[CH:14][C:15]([S:18]([CH3:21])(=[O:20])=[O:19])=[N:16][CH:17]=1.C([O-])([O-])=O.[Na+].[Na+]>COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:21][S:18]([C:15]1[N:16]=[CH:17][C:12]([C:5]2[CH:6]=[CH:7][C:2]([OH:1])=[CH:3][CH:4]=2)=[CH:13][CH:14]=1)(=[O:20])=[O:19] |f:2.3.4,^1:37,39,58,77|

Inputs

Step One
Name
Quantity
0.34 g
Type
reactant
Smiles
OC1=CC=C(C=C1)B(O)O
Name
Quantity
0.54 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)S(=O)(=O)C
Name
Quantity
15 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
25 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was triturated with 1:1 CH2Cl2/hexane

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(C=N1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.